molecular formula C12H15NO B6317489 L-N-(alpha-Phenylethyl)methacrylamide CAS No. 56598-33-5

L-N-(alpha-Phenylethyl)methacrylamide

Cat. No. B6317489
CAS RN: 56598-33-5
M. Wt: 189.25 g/mol
InChI Key: JFLWLYFJFFNEMV-JTQLQIEISA-N
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Description

L-N-(alpha-Phenylethyl)methacrylamide (PNMA) is a synthetic organic compound that has been studied extensively in the past few decades. It is a member of the acrylamide family and is often used as a building block in the synthesis of other compounds. PNMA has been studied for its potential applications in biochemistry, medicine, and materials science.

Scientific Research Applications

L-N-(alpha-Phenylethyl)methacrylamide has been studied extensively in the past few decades for its potential applications in biochemistry, medicine, and materials science. In biochemistry, L-N-(alpha-Phenylethyl)methacrylamide has been used as a substrate for enzymatic reactions and as a component of biosensors. In medicine, L-N-(alpha-Phenylethyl)methacrylamide has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In materials science, L-N-(alpha-Phenylethyl)methacrylamide has been used as a monomer for the synthesis of polymers and as a component of nanomaterials.

Mechanism of Action

The mechanism of action of L-N-(alpha-Phenylethyl)methacrylamide is not completely understood. However, it is believed that L-N-(alpha-Phenylethyl)methacrylamide is able to interact with certain proteins and enzymes in the body, which may affect their activity and function. L-N-(alpha-Phenylethyl)methacrylamide is also believed to be able to interact with certain receptors in the body, which may affect their activity and function.
Biochemical and Physiological Effects
L-N-(alpha-Phenylethyl)methacrylamide has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that L-N-(alpha-Phenylethyl)methacrylamide is able to alter the activity of certain enzymes, which may affect the metabolism of certain compounds. Studies have also shown that L-N-(alpha-Phenylethyl)methacrylamide is able to interact with certain receptors in the body, which may affect the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

L-N-(alpha-Phenylethyl)methacrylamide has several advantages as a research tool. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. L-N-(alpha-Phenylethyl)methacrylamide is also relatively non-toxic, which makes it safe to use in lab experiments. However, L-N-(alpha-Phenylethyl)methacrylamide is not water soluble, which can limit its use in certain experiments. Additionally, L-N-(alpha-Phenylethyl)methacrylamide is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for research on L-N-(alpha-Phenylethyl)methacrylamide. One potential direction is to further investigate its mechanism of action and its potential effects on biochemical and physiological processes in the body. Additionally, research could be conducted to investigate the potential applications of L-N-(alpha-Phenylethyl)methacrylamide in drug delivery, gene therapy, tissue engineering, and materials science. Finally, research could be conducted to develop new synthesis methods for L-N-(alpha-Phenylethyl)methacrylamide and to develop new methods for its use in lab experiments.

Synthesis Methods

L-N-(alpha-Phenylethyl)methacrylamide can be synthesized in a variety of ways, including via the Grignard reaction and the Friedel-Crafts reaction. The Grignard reaction is a chemical process that involves the reaction of an alkyl halide with a metal salt of an organic acid to form an organometallic compound. The Friedel-Crafts reaction is an organic reaction that involves the reaction of an alkyl halide with an aromatic compound to form an alkyl-substituted aromatic compound. Both of these methods can be used to synthesize L-N-(alpha-Phenylethyl)methacrylamide.

properties

IUPAC Name

2-methyl-N-[(1S)-1-phenylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLWLYFJFFNEMV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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